molecular formula C14H12N2O4S B2866698 5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 919014-75-8

5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B2866698
CAS RN: 919014-75-8
M. Wt: 304.32
InChI Key: HHCFSGVGLLGOFF-UHFFFAOYSA-N
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Description

The compound “5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a derivative of the benzothiazole class of compounds . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The specific synthesis process for “5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is not explicitly mentioned in the search results.


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including the one , have been extensively studied for their potential as anticancer agents. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, certain benzothiazole-2-thiol derivatives have demonstrated potent and broad-spectrum inhibitory activities against human cancer cell lines, including inducing apoptosis in HepG2 cancer cells .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. The structural moiety of benzothiazole is often associated with compounds that exhibit significant antimicrobial properties. This makes them valuable in the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and other pathogens .

Analgesic and Anti-inflammatory Uses

Some benzothiazole derivatives have been identified to possess analgesic and anti-inflammatory activities. These properties are crucial in the development of new medications for pain management and inflammation control, providing an alternative to existing drugs with fewer side effects .

Agrochemical Applications

The benzothiazole structure is also beneficial in the field of agrochemicals. Derivatives of this compound have been found to exhibit a broad spectrum of biological effects, including insecticidal, fungicidal, and herbicidal activities. This makes them suitable candidates for the development of new agrochemicals that can protect crops and enhance agricultural productivity .

Antifungal Activity

In addition to their use in agriculture, benzothiazole derivatives have shown antifungal activity, which is important for the development of new antifungal agents. These compounds can be used to treat fungal infections in humans, animals, and plants, providing a new line of defense against these pathogens .

Pharmaceutical Drug Design

The benzothiazole core is a common feature in many pharmaceutical drugs. Its presence in molecules is associated with a variety of therapeutic effects, including antidiabetic, anti-Alzheimer, antihypertensive, and antioxidant activities. The versatility of this structure allows for the design of drugs with multiple benefits, potentially reducing the need for polypharmacy .

properties

IUPAC Name

5-[(1,3-benzothiazol-2-ylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-14(2)19-11(17)8(12(18)20-14)7-15-13-16-9-5-3-4-6-10(9)21-13/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCFSGVGLLGOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC3=CC=CC=C3S2)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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